N,7-diethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N,7-Diethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex heterocyclic compound featuring a tricyclic core with fused imidazole and tetrazine rings. Its structure includes key functional groups: a carboxamide at position 5, an imino group at position 6, and an oxo group at position 2. The N,7-diethyl substituents likely influence its solubility and reactivity.
Properties
CAS No. |
371232-92-7 |
|---|---|
Molecular Formula |
C16H17N5O2 |
Molecular Weight |
311.34 g/mol |
IUPAC Name |
N,7-diethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C16H17N5O2/c1-3-18-15(22)10-9-11-14(20(4-2)13(10)17)19-12-7-5-6-8-21(12)16(11)23/h5-9,17H,3-4H2,1-2H3,(H,18,22) |
InChI Key |
MTHGHQVNLYNCTK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,7-diethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves the reaction of arylmethylidenecyanoacetic esters with N-arylamidoesters of malonic acid. This reaction proceeds in absolute ethanol at room temperature in the presence of catalytic amounts of piperidine as a basic catalyst . The intermediate Michael adduct formed undergoes heterocyclization to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N,7-diethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino and oxo groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N,7-diethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antiviral properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N,7-diethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s imino and oxo groups are key functional sites that interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Tricyclic Heterocycles
Key Observations :
- The target compound’s tricyclic framework distinguishes it from bicyclic (e.g., cephalosporins in ) or macrocyclic (e.g., NOTA in ) analogs.
Key Observations :
- ’s one-pot synthesis emphasizes efficiency but may struggle with steric bulk, a challenge relevant to the target’s diethyl groups .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Observations :
Biological Activity
N,7-diethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique tricyclic structure and potential biological activities. This compound belongs to the class of triazatricyclo compounds, which are recognized for their diverse chemical properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 366.42 g/mol. Its structure features multiple functional groups, including an imino group and a carboxamide moiety, which may contribute to its reactivity and interactions with biological systems.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Properties : Many triazatricyclo compounds have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms.
- Antimicrobial Activity : The presence of the imino and carboxamide functionalities suggests potential antimicrobial effects against various pathogens.
- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity and potentially serving as a lead for drug development.
The proposed mechanism of action involves the compound's interaction with biological macromolecules such as enzymes and receptors. This interaction may alter enzyme activity or receptor signaling pathways, leading to therapeutic effects.
Comparative Analysis of Similar Compounds
A comparative analysis highlights the biological activities of structurally related compounds:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 6-amino-N-(pyridinylmethyl)-1H-triazolo[3,4-b]quinazolin | Triazole | Exhibits anticancer properties |
| Ethyl 11-methyl-N-(2-methylbenzoyl)aminoacetate | Benzoyl derivative | Antimicrobial activity |
| Methyl 2-(6-amino-N-(pyridinylmethyl)-1H-benzimidazol)acetate | Benzimidazole | Known for enzyme inhibition |
These compounds share structural similarities and demonstrate diverse biological activities that may inform future research on this compound.
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of similar tricyclic compounds, researchers found that derivatives exhibited significant cytotoxicity against various cancer cell lines (e.g., breast and colon cancer). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of triazatricyclo derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives displayed potent inhibitory effects on bacterial growth, suggesting potential applications in developing new antibiotics.
Research Findings Summary
Recent research has emphasized the need for further exploration into the pharmacological profiles of this compound through:
- In vitro studies to assess cytotoxicity and antimicrobial efficacy.
- In vivo studies to evaluate therapeutic potential in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
